Potassium isopropyltrifluoroborate
Overview
Description
Potassium isopropyltrifluoroborate is a significant biomedical product with multifaceted applications in the alleviation of numerous ailments . It functions as a versatile reagent, facilitating the synthesis of intricate organic compounds and pharmaceutical intermediates . It is an organotrifluoroborate that can be used as a reagent in various reactions .
Synthesis Analysis
Potassium isopropyltrifluoroborate can be used in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .Molecular Structure Analysis
The molecular formula of Potassium isopropyltrifluoroborate is CHBFK . It has an average mass of 149.992 Da and a monoisotopic mass of 150.022995 Da .Chemical Reactions Analysis
Potassium isopropyltrifluoroborate is used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It is also used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .Physical And Chemical Properties Analysis
Potassium isopropyltrifluoroborate is a solid with a molecular weight of 149.99 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Agricultural Research
- Potassium in Agriculture : Research by Römheld and Kirkby (2010) discusses the role of potassium in agriculture, including its presence in soils and plant physiology. This is relevant as potassium isopropyltrifluoroborate could be a source of potassium in such applications. They emphasize the need for more research in potassium's role in plant stress situations and its interplay with micronutrients (Römheld & Kirkby, 2010).
Catalysis and Synthesis
Catalytic Hydrogenation of CO2 : Tanaka, Yamashita, and Nozaki (2009) describe using a potassium-based catalyst for the hydrogenation of carbon dioxide, showcasing the role of potassium compounds in catalytic processes. This could suggest potential uses for potassium isopropyltrifluoroborate in similar catalytic scenarios (Tanaka et al., 2009).
Suzuki-Miyaura Cross-Coupling Reaction : Research by Molander, Katona, and Machrouhi (2002) discusses the use of potassium alkynyltrifluoroborates in cross-coupling reactions. This highlights the potential of potassium isopropyltrifluoroborate in similar chemical synthesis processes (Molander et al., 2002).
Environmental Applications
- CO2 Separation Technology : Lee and Kang (2021) studied the use of potassium tetrafluoroborate as a carrier to facilitate the transport of CO2. This research opens avenues for potassium isopropyltrifluoroborate in environmental applications like gas separation technologies (Lee & Kang, 2021).
Chemical Synthesis
Functionalized Organotrifluoroborates Synthesis : Molander and Ham (2006) developed methods for preparing potassium bromo- and iodomethyltrifluoroborates. This research provides insights into the synthetic versatility of potassium trifluoroborate compounds, including potassium isopropyltrifluoroborate (Molander & Ham, 2006).
Boronic Acid Release in Cross-Coupling : Lennox and Lloyd‐Jones (2012) examined the hydrolysis of potassium organotrifluoroborate to boronic acids, crucial in Suzuki-Miyaura coupling. Their findings are relevant for understanding the behavior of potassium isopropyltrifluoroborate in similar chemical reactions (Lennox & Lloyd‐Jones, 2012).
Electrochemical Synthesis
- Electrochemical Synthesis of Aryltrifluoroborates : Nascimento et al. (2014) used an electrochemical method to synthesize potassium aryltrifluoroborates, which could be adapted for potassium isopropyltrifluoroborate synthesis (Nascimento et al., 2014).
Safety And Hazards
Potassium isopropyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers Potassium isopropyltrifluoroborate has been mentioned in various papers. For instance, it has been used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It has also been discussed in the context of the Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .
properties
IUPAC Name |
potassium;trifluoro(propan-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSGFLKVWWQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635714 | |
Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium isopropyltrifluoroborate | |
CAS RN |
1041642-13-0 | |
Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium isopropyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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